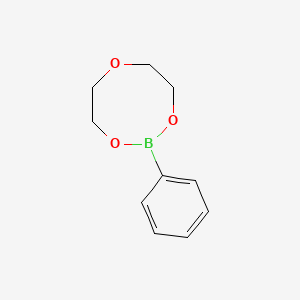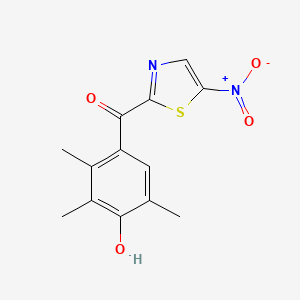![molecular formula C22H18N2O B14647474 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol CAS No. 54941-66-1](/img/structure/B14647474.png)
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol is a complex organic compound with the molecular formula C16H14N2O. It is part of the imidazoisoindole family, which is known for its diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol typically involves multi-step organic reactions. One common method is the Debus-Radziszewski synthesis, which involves the condensation of an aldehyde with an amine and a carbonyl compound under acidic conditions . Another method includes the Wallach synthesis, which uses dehydrogenation of imidazolines .
Industrial Production Methods
the principles of organic synthesis, such as maintaining reaction conditions and purity, are crucial for its production .
Chemical Reactions Analysis
Types of Reactions
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction could produce an alcohol .
Scientific Research Applications
5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol involves its interaction with specific molecular targets. In the case of its antimalarial activity, it is believed to interfere with the parasite’s metabolic pathways, leading to its death . The exact molecular targets and pathways are still under investigation, but it is known to affect protein synthesis and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Fluorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
- 5-(4-Chlorophenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol
Uniqueness
What sets 5-(4-Phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol apart from similar compounds is its specific phenyl substitution, which enhances its biological activity and makes it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
54941-66-1 |
|---|---|
Molecular Formula |
C22H18N2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
5-(4-phenylphenyl)-2,3-dihydroimidazo[1,2-b]isoindol-5-ol |
InChI |
InChI=1S/C22H18N2O/c25-22(18-12-10-17(11-13-18)16-6-2-1-3-7-16)20-9-5-4-8-19(20)21-23-14-15-24(21)22/h1-13,25H,14-15H2 |
InChI Key |
RCJJPMUSLRERST-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=N1)C3=CC=CC=C3C2(C4=CC=C(C=C4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



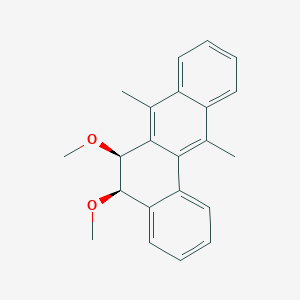
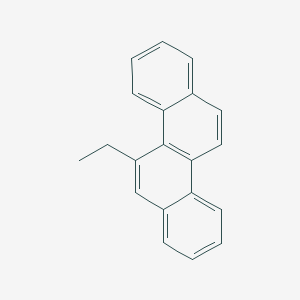
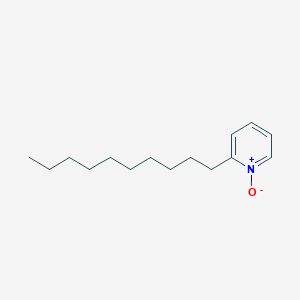
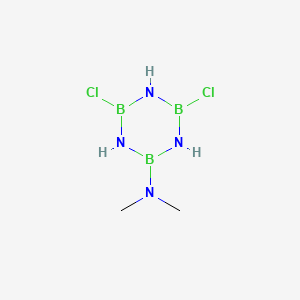
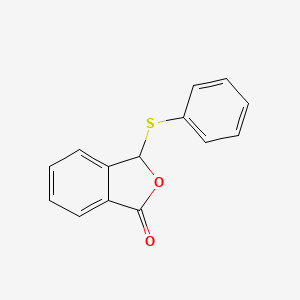
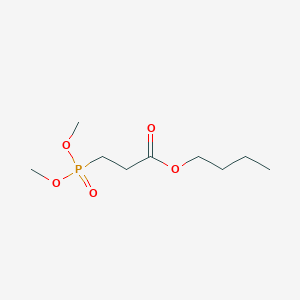


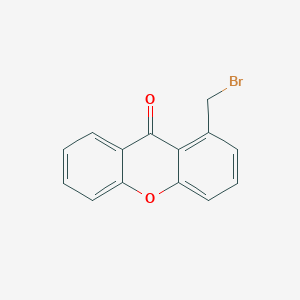
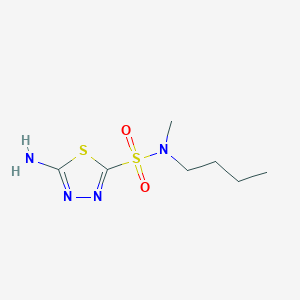
![2-Methyl-2-[3-(2-methyloxiran-2-yl)propyl]-1,3-dioxolane](/img/structure/B14647466.png)
